5-Bromoisatoic anhydride

Physical Organic Chemistry Linear Free Energy Relationship Reactivity Prediction

5-Bromoisatoic anhydride (CAS 4692-98-2) is a non-interchangeable heterocyclic building block. Its 5-bromo substituent serves as both a strong electron-withdrawing group that modulates anhydride electrophilicity and a versatile synthetic handle for downstream Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to diversify quinazolinone and benzodiazepine libraries—functionality unattainable with unsubstituted isatoic anhydride or 5-Cl/5-F analogs. With a high melting point (280–290 °C) offering a broader thermal window for process chemistry, it is the definitive choice for farnesyltransferase inhibitor intermediates and SAR-driven medicinal chemistry programs.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 4692-98-2
Cat. No. B1267771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisatoic anhydride
CAS4692-98-2
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)OC(=O)N2
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
InChIKeyDXSMYDSFWCOSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisatoic Anhydride (CAS 4692-98-2): Chemical Identity and Core Characteristics for Procurement


5-Bromoisatoic anhydride (CAS 4692-98-2), also known as 6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione, is a heterocyclic organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . It belongs to the isatoic anhydride class, characterized by a fused benzene and 1,3-oxazine-2,4-dione ring system, with a bromine substituent at the 5-position of the benzene ring . This compound is a solid at room temperature, exhibiting a melting point range of 280-290°C (with decomposition) and a predicted density of 1.826 g/cm³ . It is soluble in dimethylformamide (DMF) and is typically supplied as an off-white to light orange powder . 5-Bromoisatoic anhydride is primarily valued as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and other biologically active scaffolds [1].

5-Bromoisatoic Anhydride: Why Generic Isatoic Anhydride Substitution is Scientifically Invalid


The isatoic anhydride scaffold is a powerful synthetic building block, but its reactivity and, consequently, its application in complex molecule construction are exquisitely sensitive to the electronic and steric properties of substituents on the aromatic ring [1]. Simple isatoic anhydride (IA) cannot be used as a generic substitute for its 5-bromo derivative. The bromine atom acts as both a strong electron-withdrawing group, which modulates the electrophilicity of the anhydride carbonyls and the nucleophilicity of the ring nitrogen, and a functional handle for downstream diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. Substituting 5-bromoisatoic anhydride with IA or other 5-substituted analogs (e.g., 5-Cl, 5-F, 5-CH3) will lead to significantly different reaction rates, altered regioselectivity, and a complete loss of the synthetic utility offered by the bromine atom for further functionalization [1]. This guide provides the quantitative and qualitative evidence necessary to understand why 5-bromoisatoic anhydride is a distinct and non-interchangeable chemical entity.

5-Bromoisatoic Anhydride: Quantitative Evidence of Differentiated Reactivity and Synthetic Utility


Quantifying Substituent Effects: 5-Bromo as a Strong Electron-Withdrawing Group for Controlled Reactivity

The Hammett substituent constant (σ) is a well-established, quantitative measure of a substituent's electronic effect on reaction rates and equilibria. For a para-substituent like the bromine atom in 5-bromoisatoic anhydride, the σp value provides a direct, numerical comparison of its electron-withdrawing power versus other substituents [1]. This directly influences the electrophilicity of the isatoic anhydride carbonyl groups and the rate of nucleophilic attack, as demonstrated by computational studies on the class [2].

Physical Organic Chemistry Linear Free Energy Relationship Reactivity Prediction

Validated Synthetic Utility: High-Yielding Synthesis of a Quinazolinone Scaffold

The primary value of 5-bromoisatoic anhydride lies in its ability to act as a building block for more complex molecules. A direct, quantitative comparison of its performance in a standardized synthetic protocol provides concrete evidence of its utility. In the synthesis of 6-bromoquinazolin-4(3H)-one derivatives via a three-component reaction, 5-bromoisatoic anhydride demonstrates a good, reproducible yield [1].

Heterocyclic Synthesis Quinazolinone Reaction Yield

Specificity in Medicinal Chemistry: A Key Intermediate in a Patented Pharmaceutical Synthesis

Patents provide the highest form of evidence for a compound's unique and indispensable role. The specific structure of 5-bromoisatoic anhydride, with its bromine atom, is required to build the exact structure of advanced pharmaceutical intermediates. The synthesis of a specific benzodiazepindione intermediate for the farnesyltransferase inhibitor BMS-214662 explicitly requires the use of 5-bromoisatoic anhydride; substitution with another analog would yield a different, non-equivalent final product [1].

Medicinal Chemistry Benzodiazepine Synthesis Patent Literature

Physicochemical Differentiation: Key Properties for Handling and Formulation

The presence of the heavy bromine atom imparts distinct physicochemical properties to 5-bromoisatoic anhydride compared to its unsubstituted or lighter halogen analogs. These differences are critical for handling, storage, and formulation. The compound exhibits a significantly higher molecular weight and density, and a higher melting point than unsubstituted isatoic anhydride .

Physicochemical Properties Crystallinity Material Handling

5-Bromoisatoic Anhydride: Optimal Procurement Scenarios Based on Differentiated Evidence


Scaffold for Palladium-Catalyzed Cross-Coupling and Diversification

For research groups focused on generating libraries of compounds or exploring structure-activity relationships (SAR) around a quinazolinone, benzodiazepine, or related core, 5-bromoisatoic anhydride is the optimal choice. As established by its Hammett σp constant and synthetic utility [1], the bromine atom is not just an electronic modulator but a versatile synthetic handle. Following the initial condensation to form the heterocycle, the 6-bromo substituent (derived from the 5-position of the anhydride) can be engaged in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkenyl, alkynyl, and amino groups. This divergent synthetic strategy is not possible with unsubstituted isatoic anhydride or its 5-fluoro/5-chloro analogs, which are far less reactive in such couplings .

Synthesis of Brominated Active Pharmaceutical Ingredient (API) Intermediates

As evidenced by its role in the synthesis of a farnesyltransferase inhibitor intermediate [2], 5-bromoisatoic anhydride is a critical procurement item for projects requiring a brominated aromatic ring in the final molecule. In medicinal chemistry, the bromine atom can serve multiple purposes: a heavy atom for X-ray crystallography phasing, a moiety that can be metabolically labile or stable, or a placeholder for late-stage functionalization. The decision to purchase this specific compound over the 5-chloro or 5-fluoro analogs is driven by the specific target product profile (TPP) of the drug candidate and the synthetic route mandated by patent literature or prior art.

Material with Distinct Physicochemical Profile for Process Chemistry

Process chemists and engineers developing scalable synthetic routes should consider 5-bromoisatoic anhydride for its distinct material properties . Its higher melting point (280-290 °C) compared to unsubstituted isatoic anhydride (243 °C) may offer a wider thermal window for reactions, potentially enabling higher temperatures to drive reactions to completion or shorten cycle times. Furthermore, its solid-state properties (off-white to salmon powder, specific density) are critical for accurate gravimetric dispensing in automated synthesis platforms and for the design of safe and efficient handling procedures in pilot plants, as detailed in its Safety Data Sheet.

Quote Request

Request a Quote for 5-Bromoisatoic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.